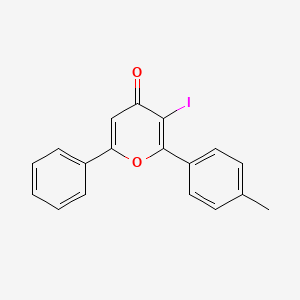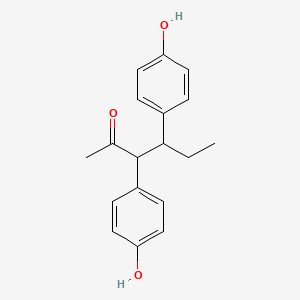
3,4-Bis(p-hydroxyphenyl)-2-hexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(p-hydroxyphenyl)-2-hexanone is a synthetic organic compound known for its phenolic structure It is characterized by the presence of two p-hydroxyphenyl groups attached to a hexanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(p-hydroxyphenyl)-2-hexanone can be achieved through several methods. One common approach involves the cathodic hydrodimerization of p-hydroxypropiophenone. This process typically uses a tin cathode and an electrolytic cell with a ceramic diaphragm . The reaction conditions include maintaining a controlled temperature and applying a specific voltage to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar hydrodimerization techniques. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Bis(p-hydroxyphenyl)-2-hexanone undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for ether or ester formation, respectively.
Major Products
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Ethers and esters
Wissenschaftliche Forschungsanwendungen
3,4-Bis(p-hydroxyphenyl)-2-hexanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins, where its phenolic structure contributes to the material properties.
Wirkmechanismus
The mechanism of action of 3,4-Bis(p-hydroxyphenyl)-2-hexanone involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and exhibiting antioxidant activity. Additionally, the compound can interact with specific enzymes and receptors, modulating biological pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dienestrol: Another stilbene estrogen with similar phenolic groups.
Diethylstilbestrol: A synthetic estrogen with a related structure.
Hexoestrol: A compound with similar applications in growth promotion and feed conversion.
Uniqueness
3,4-Bis(p-hydroxyphenyl)-2-hexanone is unique due to its specific hexanone backbone, which differentiates it from other stilbene estrogens
Eigenschaften
CAS-Nummer |
101564-54-9 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
3,4-bis(4-hydroxyphenyl)hexan-2-one |
InChI |
InChI=1S/C18H20O3/c1-3-17(13-4-8-15(20)9-5-13)18(12(2)19)14-6-10-16(21)11-7-14/h4-11,17-18,20-21H,3H2,1-2H3 |
InChI-Schlüssel |
HNQLJUUKIAVRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)O)C(C2=CC=C(C=C2)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


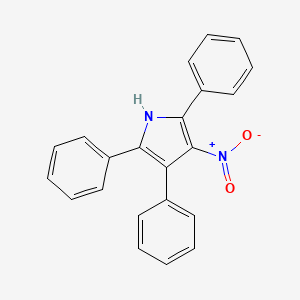
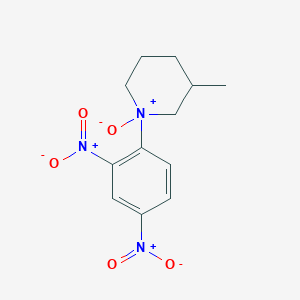
![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
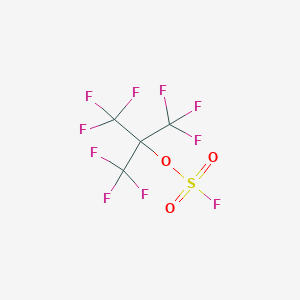
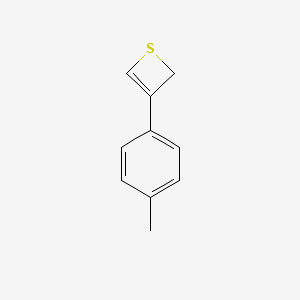
![4-Amino-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14332299.png)

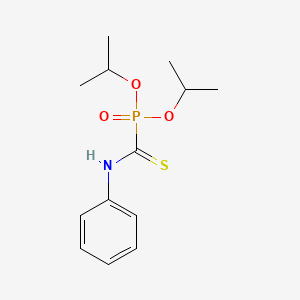

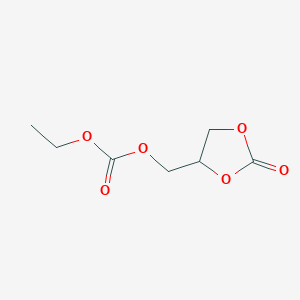
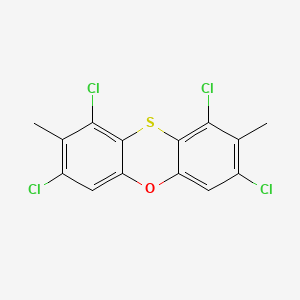

![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
